

Application Note: 4-(2-Fluorophenoxy)-2-methylaniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 4-(2-Fluorophenoxy)-2-methylaniline

CAS No.: 946699-47-4

Cat. No.: B1328387

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Executive Summary & Chemical Profile[1]

4-(2-Fluorophenoxy)-2-methylaniline is a "privileged structure" in medicinal chemistry. It combines a lipophilic diarylether tail (critical for occupying the hydrophobic back-pocket of kinase enzymes) with an ortho-methyl aniline head (which induces atropisomerism or "twist" to improve selectivity).

Its primary application is as a nucleophilic scaffold for synthesizing Diaryl Ureas (VEGFR/PDGFR inhibitors similar to Regorafenib) and Heterocyclic Amides (P-CAB analogs).

Chemical Specifications

Property	Data
CAS Number	946699-47-4
IUPAC Name	4-(2-Fluorophenoxy)-2-methylaniline
Molecular Formula	C ₁₃ H ₁₂ FNO
Molecular Weight	217.24 g/mol
Appearance	Off-white to pale brown solid or viscous oil
Solubility	Soluble in DMSO, DCM, MeOH; Insoluble in water
pKa (Conjugate Acid)	~4.0–4.5 (Predicted) – Less basic than unsubstituted aniline due to the ether withdrawing effect.[1][2]

Synthetic Utility & Mechanism

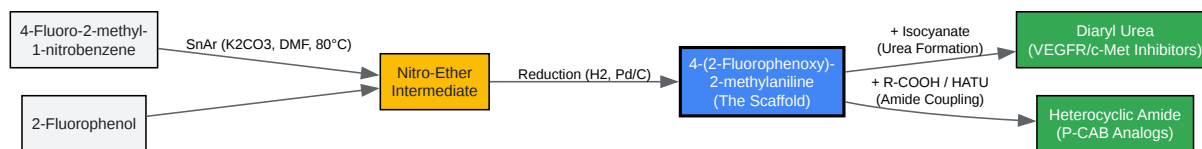
The utility of this molecule relies on the differential reactivity of its functional groups. The amine (-NH₂) is the primary handle for coupling, while the fluorophenoxy ether serves as a metabolically stable, lipophilic anchor.

Key Reaction Pathways[4]

- Urea Formation (Kinase Inhibitor Synthesis): Reaction with isocyanates to form diaryl ureas. This is the standard route for generating "Sorafenib-like" Type II kinase inhibitors.
- Buchwald-Hartwig / S_NAr Coupling: Coupling with heteroaryl halides (e.g., chloropyrimidines, quinolines) to form the "hinge-binding" core of the drug.
- Amide Coupling: Reaction with carboxylic acids using HATU/EDC to generate P-CAB analogs.

Structural Logic Diagram

The following diagram illustrates the retrosynthetic logic and forward application of this scaffold.



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Figure 1: Synthetic workflow from precursors to high-value pharmaceutical targets.

Experimental Protocols

Protocol A: Synthesis of the Scaffold (If not purchased)

Use this protocol if you need to synthesize the aniline from basic precursors.

Reaction: Nucleophilic Aromatic Substitution (S_NAr) followed by Nitro Reduction.

Step 1: Ether Formation

- Charge: To a reaction vessel, add 2-fluorophenol (1.0 equiv) and 4-fluoro-2-methyl-1-nitrobenzene (1.0 equiv).
- Solvent: Dissolve in DMF (5 mL/mmol).
- Base: Add Potassium Carbonate (K_2CO_3) (2.0 equiv).
- Reaction: Heat to $80\text{--}90^\circ C$ for 4–6 hours. Monitor by TLC/LC-MS for the disappearance of the nitrobenzene.
- Workup: Cool to RT. Pour into ice water. Extract with Ethyl Acetate (3x). Wash organics with 1N NaOH (to remove unreacted phenol) and brine. Dry over Na_2SO_4 and concentrate.
 - Checkpoint: Product is 4-(2-fluorophenoxy)-2-methyl-1-nitrobenzene.

Step 2: Reduction to Aniline

- Charge: Dissolve the nitro intermediate in Methanol/THF (1:1).

- Catalyst: Add 10% Pd/C (5 wt% loading).
- Reaction: Stir under H₂ atmosphere (balloon pressure) at RT for 2–4 hours.
- Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate.
- Purification: If necessary, purify via flash chromatography (Hexane/EtOAc).

Protocol B: Application – Synthesis of a Diaryl Urea Library

This is the primary application for drug discovery (Kinase Inhibitor Synthesis).

Objective: Synthesize a library of urea analogs targeting VEGFR/PDGFR.

Reagents:

- Scaffold: **4-(2-Fluorophenoxy)-2-methylaniline** (1.0 equiv)
- Electrophile: Aryl Isocyanates (e.g., 3-trifluoromethylphenyl isocyanate) (1.1 equiv)
- Solvent: Dichloromethane (DCM) (anhydrous)

Procedure:

- Preparation: Dissolve **4-(2-Fluorophenoxy)-2-methylaniline** (0.5 mmol, 108 mg) in anhydrous DCM (2 mL) in a 4 mL vial.
- Addition: Add the specific Aryl Isocyanate (0.55 mmol) dropwise at 0°C (ice bath).
- Reaction: Remove ice bath and stir at Room Temperature for 2–12 hours.
 - Observation: A white or off-white precipitate often forms (the urea product).
- Monitoring: Check by TLC (50% EtOAc/Hexane). The aniline spot (lower R_f, stains with ninhydrin) should disappear.
- Isolation (Self-Validating Step):

- If precipitate forms: Filter and wash with cold DCM. This usually yields >95% purity.[3]
- If no precipitate: Evaporate solvent and recrystallize from Ethanol/Water.

Yield Expectation: 80–95%. Data Output: The product will show a characteristic Urea carbonyl peak in ^{13}C NMR (~152 ppm) and two NH singlets in ^1H NMR.

Analytical Quality Control (QC)

To ensure the integrity of the starting material or synthesized products, use the following parameters.

Method	Condition	Expected Result
HPLC	C18 Column, ACN/Water (0.1% TFA), 5-95% gradient	Single peak, RT ~ 4.5 min (mid-eluting due to ether lipophilicity).
^1H NMR (DMSO- d_6)	400 MHz	Methyl: Singlet ~2.1 ppm (3H). Amine: Broad singlet ~4.8 ppm (2H). Aromatic: Multiplets 6.5–7.2 ppm (7H).
LC-MS	ESI (+)	$[\text{M}+\text{H}]^+ = 218.1$. Note: Aniline nitrogen protonates easily.

Troubleshooting Guide

- Problem: Low yield in amide coupling (Protocol B variation).
 - Cause: The ortho-methyl group provides steric hindrance.
 - Solution: Switch from EDC/HOBt to HATU/DIPEA and heat to 50°C.
- Problem: Darkening of the aniline starting material.
 - Cause: Oxidation of the amine.

- Solution: Store under Argon at 4°C. Purify by passing through a short silica plug before use if heavily colored.

References

- Sigma-Aldrich. Product Specification: **4-(2-Fluorophenoxy)-2-methylaniline**. (Verified Commercial Source).
- National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 946699-47-4.
- Wilhelm, S. M., et al. "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." *Nature Reviews Drug Discovery* 5.10 (2006): 835-844. (Mechanistic reference for diaryl urea kinase inhibitors).
- BenchChem. Synthetic Utility of Fluorinated Anilines. (General reactivity profiles).

(Note: Specific patent literature for this exact CAS often falls under broad Markush structures for "Substituted Diphenyl Ethers" in kinase inhibitor patents filed by companies like Bayer, Pfizer, or specialized CROs.)

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Sources

- [1. 4-Fluoro-2-methylaniline synthesis - chemicalbook \[chemicalbook.com\]](#)
- [2. researchgate.net \[researchgate.net\]](#)
- [3. 4-\(4-Fluorophenoxy\)-2-methylaniline | 946786-20-5 \[sigmaaldrich.cn\]](#)
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